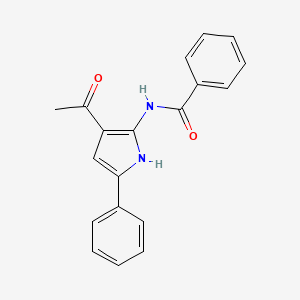

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide

Description

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is a structurally distinct benzamide derivative characterized by a pyrrole core substituted with acetyl and phenyl groups at the 3- and 5-positions, respectively, and a benzamide moiety at the 2-position. The acetyl group enhances electron-withdrawing effects, while the phenyl substituent contributes to lipophilicity, factors critical for intermolecular interactions and cellular permeability.

Properties

IUPAC Name |

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-13(22)16-12-17(14-8-4-2-5-9-14)20-18(16)21-19(23)15-10-6-3-7-11-15/h2-12,20H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXLYOGAYMRYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine.

Acetylation: The pyrrole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide exhibit promising anticancer properties. The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, related compounds have shown significant potency against various cancer cell lines, suggesting that this compound could serve as a lead compound in developing new anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity, particularly against drug-resistant strains of bacteria and fungi. Its mechanism may involve disrupting cellular processes essential for microbial growth. A study highlighted the synthesis of similar compounds that displayed strong antibacterial effects, indicating the potential of this compound in treating infections caused by resistant pathogens .

Metabolic Disorders

This compound may have applications in treating metabolic disorders such as diabetes and dyslipidemia. Compounds with structural similarities have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism. This suggests that the compound could be explored for its insulin-sensitizing properties .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-nitro-N-(3-phenyl-1H-pyrazol-5-yl)benzamide | Pyrazole-based | Exhibits distinct antimicrobial properties |

| 4-Methoxy-N-(5-methylfuran-2-yl)benzamide | Furan ring substitution | Shows different pharmacological profiles |

| 4-Chloro-N-(1-phenyl-1H-pyrrol-2-yl)benzamide | Chlorine substitution | Increased lipophilicity affecting bioavailability |

| Methyl 3-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-pheny... | Ester functionality | Potentially different metabolic pathways |

This table illustrates how the specific substitutions in this compound influence its reactivity and biological activity compared to other derivatives.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, analogs of this compound were synthesized and evaluated for their HDAC inhibitory activity. One compound exhibited an IC50 value significantly lower than existing HDAC inhibitors, indicating its potential as a more effective treatment option for certain cancers .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related pyrrole derivatives revealed that several compounds showed substantial inhibition against Mycobacterium tuberculosis, highlighting the potential utility of this compound in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide backbone with a hydroxyl and dimethyl-substituted ethylamine group.

- Applications : Primarily used in synthetic chemistry for directing regioselective reactions, contrasting with the target compound’s implied focus on bioactivity.

Anacardic Acid-Derived Benzamides (e.g., CTPB, CTB)

- Structure : Include long alkyl chains (e.g., pentadecyl) and halogenated aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl).

- Biological Activity: Exhibit dual HAT inhibitory and activating properties. For example, CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) activates p300 HAT, while CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) shows cell permeability comparable to garcinol .

- Comparison : The target compound lacks the long alkyl chain and halogenated aryl groups, which are critical for HAT modulation in these analogs. Its acetyl-pyrrole system may instead favor kinase or protease interactions.

N-(Phenylcarbamoyl) Benzamide

- Structure : Incorporates a phenylcarbamoyl group instead of the acetyl-pyrrole system.

- Contrast : The target compound’s pyrrole ring may enhance membrane permeability but requires empirical validation.

Structural Analogues with Pyrrole/Pyridine Hybrids

2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide

- Structure : Combines pyrrolopyridine and pyrazole moieties with a dimethylbenzamide group.

- Applications: Experimental kinase inhibitor with enhanced solubility due to dimethylamino substitution .

- Divergence : The target compound’s unsubstituted benzamide and acetyl-pyrrole system may reduce solubility but improve target specificity.

N-(5-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylamino)phenyl)benzamide

- Structure: Includes a trimethoxybenzylamino group and pyrrolidine substitution.

- Contrast : The target compound’s acetyl group may limit DNA binding but favor protein-targeted interactions.

Biological Activity

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrrole ring substituted with an acetyl and phenyl group, linked to a benzamide moiety, which is critical for its biological interactions.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit antibacterial properties. Specifically, compounds similar to this compound have been noted for their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, related pyrrole derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. A study highlighted that certain pyrrole-based compounds exhibited IC50 values in the low micromolar range against lung cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism. For example, inhibition of dihydrofolate reductase (DHFR) has been observed in related pyrrole derivatives, suggesting a mechanism that could be applicable to this compound .

- Receptor Modulation : The compound may interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid and carbohydrate metabolism. This interaction is crucial for the treatment of metabolic disorders .

Study 1: Antibacterial Activity

A study conducted on a series of pyrrole derivatives, including this compound, assessed their antibacterial efficacy against various pathogens. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with some showing activity comparable to standard antibiotics .

Study 2: Anticancer Efficacy

In vitro testing on lung adenocarcinoma (A549) cell lines revealed that this compound induced apoptosis at concentrations as low as 30 µM. The study concluded that the compound's structural features contributed to its ability to disrupt cancer cell survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA | |

| Anticancer | IC50 = 30 µM (A549) | |

| Enzyme Inhibition | DHFR inhibition | |

| PPAR Activation | Modulates lipid metabolism |

Table 2: Structure Activity Relationship

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | 30 | A549 |

| Related Pyrrole Derivative | 25 | MCF7 |

| Pyrrole-based Antibiotic | 15 | MRSA |

Q & A

Q. How to assess stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC.

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.